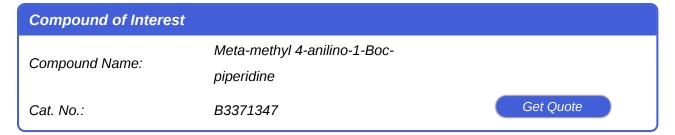


Characterization of meta-methyl 4-anilino-1-Bocpiperidine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of **meta-methyl 4-anilino-1-Boc-piperidine**, a key intermediate in the synthesis of various compounds of interest in drug discovery and development, including fentanyl-related molecules. This document details the physicochemical properties, proposed synthesis, and analytical characterization of this compound. Detailed experimental protocols for its synthesis and analysis are provided, along with tabulated quantitative data for easy reference and comparison. Additionally, a potential signaling pathway associated with downstream derivatives of this compound class is illustrated.

Introduction

tert-Butyl 4-(3-methylanilino)piperidine-1-carboxylate, also known as **meta-methyl 4-anilino-1-Boc-piperidine**, is a substituted 4-anilinopiperidine derivative. The presence of the Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen makes it a stable and versatile intermediate for further chemical modifications. The 4-anilinopiperidine scaffold is a core structure in a variety of biologically active molecules, notably as a precursor to potent synthetic opioids that interact with the central nervous system. A thorough understanding of the synthesis and characterization of this intermediate is crucial for researchers in medicinal chemistry and forensic sciences.



Physicochemical Properties

The general physicochemical properties of **meta-methyl 4-anilino-1-Boc-piperidine** and its isomers are summarized in Table 1. These properties are essential for handling, storage, and designing synthetic and analytical procedures.

Table 1: Physicochemical Properties of Methyl 4-anilino-1-Boc-piperidine Isomers

Property	meta-methyl 4- anilino-1-Boc- piperidine	ortho-methyl 4- anilino-1-Boc- piperidine	para-methyl 4- anilino-1-Boc- piperidine
Formal Name	4-[(3-methylphenyl)amino]- 1-piperidinecarboxylic acid, 1,1-dimethylethyl ester[1]	4-[(2-methylphenyl)amino]- 1-piperidinecarboxylic acid, 1,1-dimethylethyl ester	4-[(4-methylphenyl)amino]- 1-piperidinecarboxylic acid, 1,1-dimethylethyl ester[2]
CAS Number	679409-60-0[1]	1154101-90-2	501673-99-0[2]
Molecular Formula	C17H26N2O2[1]	C17H26N2O2	C17H26N2O2[2]
Formula Weight	290.4 g/mol [1]	290.4 g/mol	290.4 g/mol [2]
Appearance	Solid	Crystalline solid	A solid[2]
Solubility	DMF: 1 mg/ml; DMSO: Slightly soluble; Ethanol: Slightly soluble[1]	DMF: 20 mg/ml; DMSO: 10 mg/ml; Ethanol: 20 mg/ml	DMF: 10 mg/ml; DMSO: 1 mg/ml; Ethanol: 2 mg/ml[2]
λтах	250 nm[1]	246 nm	247 nm[2]
Storage	-20°C	-20°C	-20°C[2]
Stability	≥ 4 years	≥ 4 years	≥ 4 years[2]

Synthesis and Experimental Protocols

The synthesis of **meta-methyl 4-anilino-1-Boc-piperidine** is typically achieved through a reductive amination reaction between 1-Boc-4-piperidone and m-toluidine. This common and

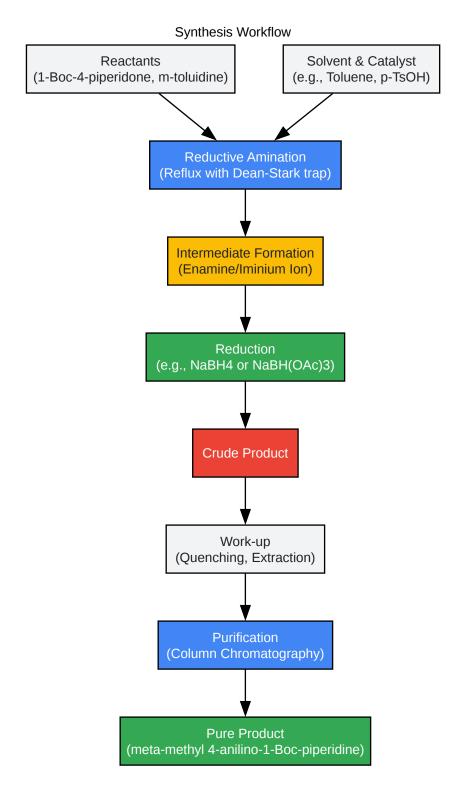


efficient method involves the formation of an intermediate enamine or iminium ion, which is then reduced in situ to the desired secondary amine.

General Synthesis Workflow

The logical workflow for the synthesis and purification of **meta-methyl 4-anilino-1-Boc-piperidine** is depicted below.





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Caption: General workflow for the synthesis of meta-methyl 4-anilino-1-Boc-piperidine.

Detailed Experimental Protocol: Reductive Amination



This protocol is adapted from the synthesis of structurally similar anilino-piperidines.

Materials:

- 1-Boc-4-piperidone
- m-toluidine
- Toluene
- p-Toluenesulfonic acid (catalytic amount)
- Methanol
- Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Diethyl ether or Ethyl acetate
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Hexanes and Ethyl acetate for eluent

Procedure:

- Imine Formation: To a solution of 1-Boc-4-piperidone (1.0 eq) in toluene, add m-toluidine (1.0 eq) and a catalytic amount of p-toluenesulfonic acid.
- Water Removal: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
- Cooling and Reduction: Cool the reaction mixture to room temperature. Evaporate the toluene under reduced pressure. Dissolve the crude residue in methanol.



- Reducing Agent Addition: Slowly add sodium borohydride (1.1 eq) to the solution at 0°C. Alternatively, for a milder reduction, sodium triacetoxyborohydride can be used in a solvent like dichloromethane or 1,2-dichloroethane.
- Reaction Quenching: After the reduction is complete (as monitored by TLC), quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
- Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volumes).
- Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel using a
 gradient of ethyl acetate in hexanes as the eluent to yield the pure meta-methyl 4-anilino-1Boc-piperidine.

Analytical Characterization

The structural confirmation and purity assessment of **meta-methyl 4-anilino-1-Boc-piperidine** are performed using a combination of spectroscopic and chromatographic techniques. While a complete set of published data for the meta-isomer is not readily available, the following tables present expected and reported data for closely related isomers, which can be used for comparative purposes.

Spectroscopic Data

Table 2: Predicted and Comparative Spectroscopic Data



Technique	Data Type	Predicted/Comparative Values for Methyl 4- anilino-1-Boc-piperidine Isomers
¹ H NMR	Chemical Shift (δ)	Aromatic protons: 6.5-7.2 ppm (multiplet)Piperidine CH-N: 3.8-4.2 ppm (broad multiplet)Piperidine CH ₂ -N(Boc): 2.8-3.2 ppm (multiplet)Piperidine CH ₂ : 1.2-2.1 ppm (multiplet)Boc (CH ₃) ₃ : ~1.45 ppm (singlet)Aryl-CH ₃ : ~2.3 ppm (singlet)
¹³ C NMR	Chemical Shift (δ)	Aromatic C=C: 110-150 ppmBoc C=O: ~155 ppmBoc C(CH ₃) ₃ : ~79 ppmPiperidine C-N: ~50 ppmPiperidine CH ₂ - N(Boc): ~40 ppmPiperidine CH ₂ : ~32 ppmBoc C(CH ₃) ₃ : ~28 ppmAryl-CH ₃ : ~21 ppm
FT-IR	Wavenumber (cm ^{−1})	N-H Stretch: ~3400 cm ⁻¹ C-H Stretch (aliphatic/aromatic): 2850-3100 cm ⁻¹ C=O Stretch (Boc): ~1690 cm ⁻¹ C=C Stretch (aromatic): 1500-1600 cm ⁻¹ C- N Stretch: 1160-1250 cm ⁻¹
Mass Spec.	m/z	[M+H] ⁺ (for C ₁₇ H ₂₆ N ₂ O ₂): 291.2067 (calculated)

Note: The predicted NMR and IR values are based on typical chemical shifts and vibrational frequencies for the functional groups present in the molecule and data from similar compounds.

Chromatographic Data

Table 3: Exemplar Chromatographic Conditions and Data



Technique	Parameter	Value/Condition
GC-MS	Column	HP-1MS (or equivalent)
Injector Temp.	280°C	
Carrier Gas	Helium	_
Ionization	Electron Ionization (EI) at 70 eV	
MS Scan Range	m/z 50-550	_
HPLC-TOF	Column	C18 reverse-phase (e.g., Zorbax Eclipse XDB-C18)
Mobile Phase A	0.1% Formic acid in Water	_
Mobile Phase B	0.1% Formic acid in Methanol or Acetonitrile	
Gradient	A suitable gradient from low to high organic phase	
Ionization	Electrospray Ionization (ESI), positive mode	_
Mass Analyzer	Time-of-Flight (TOF) for accurate mass measurement	

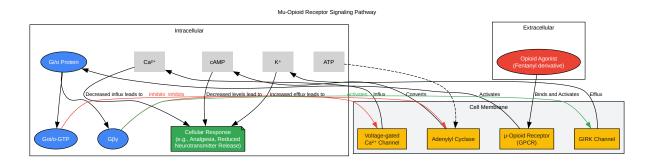
Biological Context and Signaling Pathway

While **meta-methyl 4-anilino-1-Boc-piperidine** is primarily a synthetic precursor and is expected to have low intrinsic biological activity, its derivatives, particularly after deprotection and further functionalization, are known to be potent agonists of the μ -opioid receptor (MOR). The MOR is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to analgesia but also to adverse effects like respiratory depression and euphoria.

Mu-Opioid Receptor Signaling Pathway



The diagram below illustrates the canonical signaling pathway initiated by the activation of the μ -opioid receptor by an agonist, a class of compounds for which **meta-methyl 4-anilino-1-Boc-piperidine** is a precursor.



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Caption: Canonical Gi/o-coupled signaling pathway of the µ-opioid receptor.

Conclusion

meta-methyl 4-anilino-1-Boc-piperidine is a valuable chemical intermediate with significant applications in the synthesis of pharmacologically active compounds. This guide has provided a detailed summary of its physicochemical properties, a robust protocol for its synthesis via reductive amination, and a framework for its analytical characterization. The included data, while in some cases extrapolated from closely related isomers due to a lack of published information on the specific meta-isomer, serves as a valuable resource for researchers. The elucidation of the biological context through the μ -opioid receptor signaling pathway highlights the importance of this class of molecules in drug development and neuroscience.



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